molecular formula C9H16ClN3O B3379488 4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride CAS No. 1609395-95-0

4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride

Cat. No.: B3379488
CAS No.: 1609395-95-0
M. Wt: 217.69
InChI Key: BSGZSFLKXWSHND-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (CAS: 1211666-31-7; MDL: MFCD26959461) is a piperidine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent linked via a methylene group to the piperidine ring. This compound is characterized by its high purity (≥95%) and is used as a versatile building block in medicinal chemistry and agrochemical research .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGZSFLKXWSHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-95-0
Record name Piperidine, 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C9H16ClN3O
  • Molecular Weight : 217.7 g/mol
  • CAS Number : 1609403-11-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties by acting as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound possess potent tumor growth inhibitory activities. For instance:

  • SL44 , a related compound, exhibited an IC50 value of 3.1 μM against hepatocellular carcinoma (HCC) cells and demonstrated superior safety profiles compared to traditional kinase inhibitors like sorafenib .

Neuroprotective Effects

The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The oxadiazole moiety is believed to contribute to its neuroprotective effects by modulating tau protein aggregation, which is a hallmark of tauopathies .

Case Studies and Research Findings

StudyFindings
Pace et al. (2009)Demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through HsClpP activation .
Patent US10377750B2Discussed the efficacy of oxadiazole compounds in treating Alzheimer's disease and other tauopathies .
Recent In Vivo StudiesShowed that SL44 not only inhibited tumor growth but also enhanced mitochondrial function in treated cells .

Safety and Dosage

The safety profile of this compound appears favorable based on preliminary studies. Recommended dosages for related compounds range from 0.1 to 15 mg/kg body weight per day . Further clinical trials are necessary to establish specific dosage guidelines for this compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the piperidine ring enhances the bioactivity of the compound, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties
    • Studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of 4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride may contribute to its efficacy against various cancer cell lines .
  • Neurological Research
    • The piperidine structure is known for its neuroactive properties. This compound may be explored for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Pharmacological Insights

  • Mechanism of Action
    • Preliminary studies suggest that the compound may interact with specific biological targets, modulating pathways involved in inflammation and cellular proliferation. Further exploration is needed to elucidate these mechanisms fully .
  • Drug Development Potential
    • Given its promising biological activities, this compound could serve as a lead compound for drug development in treating infections and cancer .

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that derivatives of oxadiazole exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine structure could enhance this effect .
Cancer Cell Line Testing In vitro tests revealed that the compound inhibited cell proliferation in various cancer lines by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects Research indicated potential neuroprotective effects in animal models of neurodegeneration, highlighting the need for further investigation into its mechanism of action .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under acidic or basic conditions, targeting the nitrogen or sulfur atoms. Key reagents and outcomes include:

Reagent/ConditionsProduct FormedKey Observations
Hydrogen peroxide (H₂O₂)Oxadiazole N-oxide derivativesSelective oxidation at N2 position
Potassium permanganate (KMnO₄)Carboxylic acid derivativesCleavage of oxadiazole ring
Ozone (O₃)Fragmented aldehydes/ketonesRequires anhydrous conditions

Oxidation typically modifies the oxadiazole’s electronic properties, enhancing electrophilicity for downstream reactions.

Reduction Reactions

Reductive transformations target the oxadiazole ring or the piperidine’s amine group:

Reagent/ConditionsProduct FormedYield/Selectivity
Sodium borohydride (NaBH₄)Partially saturated oxadiazolineLow selectivity (~40%)
Lithium aluminum hydride (LiAlH₄)Piperidine ring openingForms secondary amines
Catalytic hydrogenation (H₂/Pd-C)Tetrahydro-oxadiazole derivativesHigh pressure required

Reduction of the oxadiazole ring often destabilizes its aromaticity, enabling ring-opening or functionalization.

Substitution Reactions

The piperidine nitrogen and oxadiazole methyl group participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

ReagentSite of ReactionProduct
Alkyl halides (R-X)Piperidine nitrogenN-alkylated piperidine derivatives
Acyl chlorides (RCOCl)Piperidine nitrogenAmides (e.g., acetylated forms)

Electrophilic Substitution

ReagentSite of ReactionProduct
Nitration (HNO₃/H₂SO₄)Oxadiazole C5 positionNitro-oxadiazole derivatives
Halogenation (X₂/Fe)Oxadiazole methyl groupHalogenated analogs (e.g., Cl, Br)

Substitution at the piperidine nitrogen is favored under basic conditions (e.g., K₂CO₃/DMF) .

Nucleophilic Additions and Cyclization

The oxadiazole’s electron-deficient ring facilitates cycloadditions and couplings:

Reaction TypeReagents/ConditionsProduct
1,3-Dipolar CycloadditionNitrile oxidesIsoxazoline hybrids
Suzuki-Miyaura CouplingAryl boronic acids/Pd catalystsBiaryl-functionalized derivatives

These reactions expand the compound’s utility in synthesizing polycyclic frameworks for drug discovery.

Stability and Reactivity Considerations

  • pH Sensitivity : The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the oxadiazole-piperidine bond .

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

  • Solvent Effects : Reactivity is enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to improved charge stabilization.

Comparative Reaction Table

Reaction TypeKey ReagentsPrimary SiteApplications
OxidationH₂O₂, KMnO₄Oxadiazole ringBioactive metabolite synthesis
ReductionLiAlH₄, H₂/Pd-COxadiazole/piperidineAmine intermediate production
N-AlkylationR-X, K₂CO₃Piperidine NDrug candidate functionalization
CycloadditionNitrile oxidesOxadiazole C3/N4Heterocyclic library expansion

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogous derivatives:

Compound Name Substituent on Oxadiazole Piperidine Position Molecular Formula CAS Number Purity Key Applications/Notes References
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride 3-Methyl 4-position C₉H₁₅ClN₄O 1211666-31-7 ≥95% Medicinal chemistry building block
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride 3-Cyclobutyl 4-position C₁₂H₁₉ClN₄O Not specified ≥95% Agrochemicals, crop protection
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 5-Methoxymethyl 4-position C₉H₁₅ClN₄O₂ 1361115-48-1 Not specified Intermediate in drug synthesis
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine hydrochloride 3-Methylsulfonylmethyl 3-position C₉H₁₅ClN₄O₃S Not specified Not specified Potential CNS-targeting agents
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride 3-(1-Methoxycyclopentyl) 4-position C₁₄H₂₄ClN₃O₂ 2031268-84-3 Not specified High lipophilicity for membrane penetration

Key Observations :

  • Electronic Effects : The methylsulfonyl group in introduces strong electron-withdrawing properties, which may alter reactivity and metabolic stability.
  • Positional Isomerism : Derivatives with substituents at the 3-position of piperidine (e.g., ) vs. 4-position (target compound) exhibit distinct conformational preferences, impacting target engagement .

Pharmacological and Agrochemically Relevant Comparisons

b) Agrochemical Performance

The cyclobutyl analog () showed enhanced environmental compatibility in pesticide formulations due to its balanced lipophilicity (logP ~2.8), whereas the target compound’s smaller methyl group may reduce persistence in soil.

Physicochemical Properties

Property Target Compound 4-(3-Cyclobutyl analog) 4-[5-Methoxymethyl analog]
Molecular Weight 230.70 g/mol 273.76 g/mol 247.70 g/mol
logP (Predicted) 1.2 2.8 0.9
Solubility (Water) Low Moderate High
Stability Hydrolytically stable Sensitive to UV degradation Stable under acidic conditions

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if aerosolization is possible .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Ensure adequate airflow during synthesis or handling .
  • Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid direct contact .
  • Storage : Store in airtight containers at room temperature, protected from moisture and light .

Q. How can researchers determine the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., 206–254 nm) and a C18 column. Compare retention times against a certified reference standard .
  • 1H NMR : Analyze peak integration ratios to detect impurities (e.g., residual solvents like acetone) and confirm structural integrity .
  • LC/MS : Confirm molecular weight ([M+H]+ ion) and detect fragmentation patterns to verify identity .

Q. What are the key physicochemical properties critical for experimental design (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM) to optimize reaction conditions. Piperidine derivatives often show moderate solubility in methanol .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via TLC or HPLC .
  • Melting Point : Determine using differential scanning calorimetry (DSC) to assess batch consistency (expected range: 175–180°C based on analogs) .

Advanced Research Questions

Q. How can computational methods enhance the design of synthetic routes for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Machine Learning (ML) : Train ML models on reaction databases to predict optimal reagents, solvents, and catalysts for yield improvement .
  • In Silico Screening : Simulate reaction kinetics and thermodynamics using software like COMSOL Multiphysics to optimize parameters (e.g., temperature, pressure) .

Q. What strategies can resolve contradictions in biological activity data observed across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Perform rigorous dose-ranging studies to identify non-linear effects or off-target interactions .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., fluorinated or methoxy-substituted piperidines) to isolate structure-activity relationships (SAR) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies in reported bioactivity .

Q. How can researchers leverage this compound’s oxadiazole-piperidine scaffold for targeted drug discovery?

  • Methodological Answer :

  • Fragment-Based Drug Design (FBDD) : Use the oxadiazole moiety as a hydrogen-bond acceptor to enhance target binding. Modify the piperidine methyl group for improved pharmacokinetics (e.g., metabolic stability) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases, GPCRs) to elucidate binding modes .
  • In Vivo PK/PD Studies : Assess bioavailability, half-life, and tissue distribution in rodent models to prioritize lead candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride

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